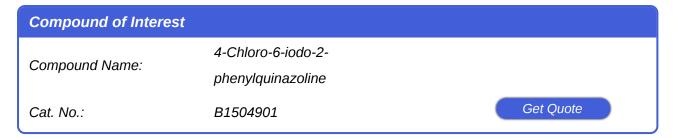


# Physical and chemical characteristics of 4-Chloro-6-iodo-2-phenylquinazoline

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An In-depth Technical Guide to 4-Chloro-6-iodo-2-phenylquinazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-Chloro-6-iodo-2-phenylquinazoline**, a key intermediate in the synthesis of biologically active compounds. It includes detailed information on its properties, synthesis, reactivity, and its role in the development of potential therapeutics.

### **Core Chemical Properties and Identifiers**

**4-Chloro-6-iodo-2-phenylquinazoline** is a di-halogenated quinazoline derivative featuring a phenyl group at the C2 position. This substitution pattern provides two distinct reactive sites, making it a versatile building block in medicinal chemistry. Its identifiers and key properties are summarized below.

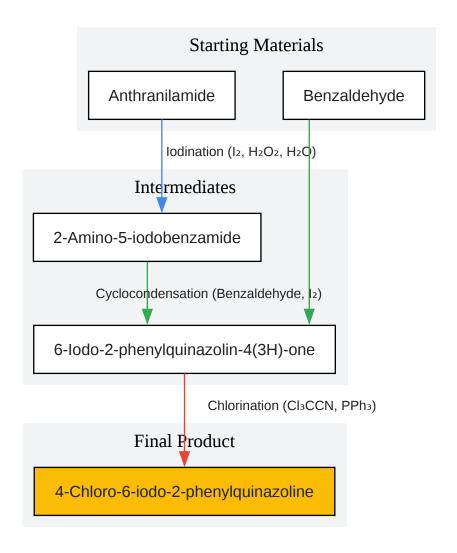


Property	Data	Reference
IUPAC Name	4-Chloro-6-iodo-2- phenylquinazoline	
CAS Number	257624-25-2	[1][2]
Molecular Formula	C14H8CIIN2	
Molecular Weight	366.59 g/mol	_
Appearance	Yellow solid	[2]
Melting Point	Data not available in cited literature	
Solubility	Soluble in common organic solvents	_

# Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

The synthesis of **4-Chloro-6-iodo-2-phenylquinazoline** is a multi-step process starting from commercially available materials. The workflow involves the iodination of an anthranilamide precursor, cyclocondensation to form the quinazolinone core, and subsequent chlorination to yield the final product.[3]





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Caption: Synthetic workflow for 4-Chloro-6-iodo-2-phenylquinazoline.

### **Experimental Protocol**

The following protocol is adapted from the synthesis described by Martins et al.[2][3]

Step 1: Synthesis of 2-Amino-5-iodobenzamide

- To a solution of anthranilamide in water, add iodine (I<sub>2</sub>) and hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
- Heat the reaction mixture at 50 °C for 24 hours.
- After cooling, the precipitate is filtered, washed, and dried to yield 2-amino-5-iodobenzamide.



#### Step 2: Synthesis of 6-Iodo-2-phenylquinazolin-4(3H)-one

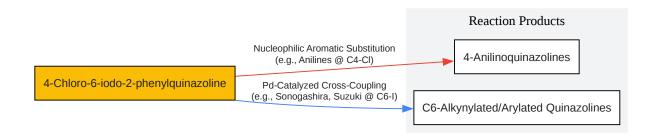
- In a round-bottomed flask, add 2-amino-5-iodobenzamide (1.0 eq), benzaldehyde (1.2 eq), and iodine (2.0 eq) in ethanol.
- Reflux the mixture with stirring for 7 hours.
- Quench the reaction with an ice-cold concentrated aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>.
- The resulting precipitate is filtered and purified by recrystallization from ethanol to give the quinazolinone intermediate.[2]

#### Step 3: Synthesis of 4-Chloro-6-iodo-2-phenylquinazoline

- To the 6-iodo-2-phenylquinazolin-4(3H)-one intermediate, add triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN).
- The reaction proceeds to replace the hydroxyl group at the C4 position with a chlorine atom.
- The crude product is purified to yield 4-chloro-6-iodo-2-phenylquinazoline as a yellow solid.[2][3] The overall yield for the final two steps is reported as 46%.[3]

### **Chemical Reactivity and Derivatization**

The compound possesses two key reactive sites that can be functionalized selectively. The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution ( $S_nAr$ ), while the iodine atom at the C6 position is ideal for transition-metal-catalyzed cross-coupling reactions.[4][5]





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Caption: Key reactive sites and derivatization pathways.

- Nucleophilic Aromatic Substitution at C4: The C4-chloro group is readily displaced by nucleophiles. This reaction is extensively used to synthesize 4-anilinoquinazolines by reacting the parent compound with various substituted anilines.[3][5] These reactions can be performed under thermal or microwave-mediated conditions.[5]
- Palladium-Catalyzed Cross-Coupling at C6: The C6-iodo bond is significantly more reactive
  than the C4-chloro bond in palladium-catalyzed reactions such as Sonogashira, Suzuki, and
  Stille couplings.[4] This differential reactivity allows for selective functionalization at the C6
  position while leaving the C4-chloro group intact for subsequent nucleophilic substitution.

# **Spectral Characterization**

While a complete set of spectral data is not available in the cited literature, the structural features of **4-Chloro-6-iodo-2-phenylquinazoline** suggest the following expected characteristics.



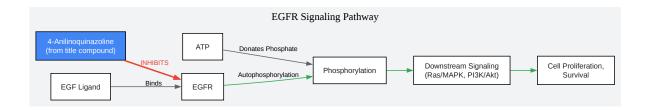
Spectroscopy Type	Expected Characteristics
<sup>1</sup> H NMR	Signals corresponding to the protons on the quinazoline and phenyl rings. The protons on the iodo-substituted ring (at C5, C7, C8) would show characteristic splitting patterns and downfield shifts due to the electron-withdrawing nature of the halogens and the aromatic system.
<sup>13</sup> C NMR	Resonances for all 14 carbon atoms. The carbons attached to the chlorine (C4) and iodine (C6) would be significantly shifted.
IR Spectroscopy	Characteristic peaks for C=N and C=C stretching vibrations within the quinazoline and phenyl rings.
A molecular ion peak (M+) correspondir exact mass, along with a characteristic pattern (M+2) due to the presence of th chlorine-37 isotope.	

## **Biological Significance and Applications**

**4-Chloro-6-iodo-2-phenylquinazoline** is not typically an end-product therapeutic but serves as a crucial intermediate for creating potent biologically active molecules. Its primary application is in the synthesis of 4-anilinoquinazoline derivatives, which are a well-established class of anticancer agents.[5]

These derivatives function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase domain, these compounds inhibit downstream signaling pathways that are critical for tumor cell growth, proliferation, and survival.[5]





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**Caption:** Inhibition of the EGFR signaling pathway by 4-anilinoquinazolines.

The ability to functionalize both the C4 and C6 positions of the **4-Chloro-6-iodo-2-phenylquinazoline** scaffold allows for the creation of diverse chemical libraries, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates.

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